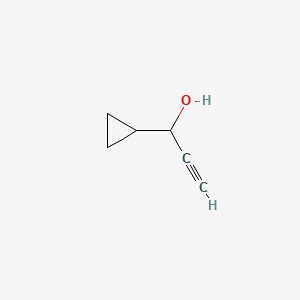

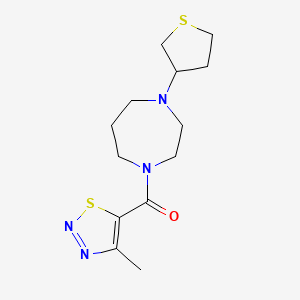

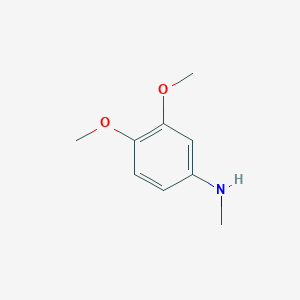

1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The first paper describes the synthesis of piperidin-4-ols starting from (4-hydroxypiperidin-1-yl)tetrafluorochalcones, which react with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These compounds are further processed to obtain acrylates that could be used in the preparation of fluorescent films . Although this does not directly describe the synthesis of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride," it provides insight into the type of reactions piperidine derivatives can undergo and the potential for functionalization at the 4-position of the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties and activities. The papers do not provide specific information on the molecular structure of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride," but they do suggest that the piperidine ring can be functionalized and that the presence of additional substituents, such as the tetrafluorophenyl group, can significantly alter the compound's properties .

Chemical Reactions Analysis

The synthesis methods described in the papers involve reactions such as condensation and reduction, which are common in the synthesis of heterocyclic compounds. The first paper mentions the use of acetic acid and ethanol as solvents and acryloyl chloride for the preparation of acrylates . These details provide a general idea of the types of chemical reactions that piperidine derivatives can undergo, although the specific reactions for "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride" are not discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the substituents attached to the piperidine ring. The papers do not provide specific information on the properties of "1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine dihydrochloride." However, the synthesis of fluorescent acrylates from piperidin-4-ols suggests that these compounds can have interesting optical properties, which could be relevant for the development of materials with specific light-emitting characteristics .

科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it played a role in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which have potential applications in medicinal chemistry (Paronikyan et al., 2016).

Catalysis in Chemical Reactions

It has been used in C-N coupling reactions between cyclic ethers and heterocyclic amines, catalyzed by FeCl3 (Mani et al., 2014). This demonstrates its utility in facilitating specific chemical reactions, which is essential in the synthesis of complex organic molecules.

Synthesis of Alpha-Amino Acids

The compound has been used as a synthon for heterocyclic α-amino acids in the preparation of various peptides (Strässler et al., 1997). This highlights its role in peptide synthesis, which is a critical area in pharmaceutical research and development.

Stereoselective Synthesis

It has facilitated the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones, showcasing its utility in achieving high levels of stereoselectivity in chemical synthesis (Han et al., 2019).

Synthesis of Functionalized Compounds

The compound has been integral in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones (Sil et al., 2004). This application is significant in the creation of complex organic molecules with specific functional groups.

Formation of Novel Heterocyclic Compounds

It has been involved in the formation of novel heterocyclic compounds such as 6-amino-5-cyanospiro-4-(piperidine-4')- 2H,4H-dihydropyrazolo[3,4-b]pyrans, demonstrating its versatility in heterocyclic chemistry (Shestopalov et al., 2002).

Application in Intercalation Processes

This compound has been used in the intercalation of heterocyclic amines into α-titanium hydrogenphosphate, providing insights into the interactions between organic and inorganic materials (Nunes & Airoldi, 2000).

Development of Pharmaceutical Intermediates

It has been key in the synthesis of intermediates for pharmaceutical applications, such as the nonpeptide CCR5 antagonist TAK-779 (Hashimoto et al., 2002).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-(oxan-4-yl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10;;/h9-10H,1-8,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPIAAOKURQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCOCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxan-4-YL)piperidin-3-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)

![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)

![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)

![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)